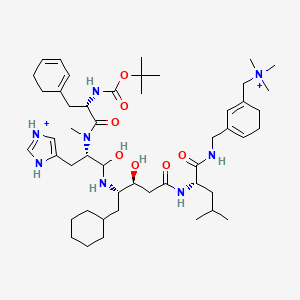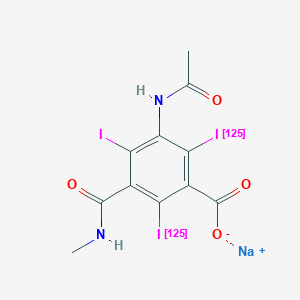amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B10774348.png)
(4R)-4-{[4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl](methyl)amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-EF-1520は、独自の化学構造と生物活性で知られる合成有機化合物です。 この化合物のIUPAC名は(4R)-4-{4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ylamino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-olです .
2. 製法
(R)-EF-1520の合成には、重要な中間体の形成と最終的なカップリング反応を含む、複数の工程が必要です。 反応条件は、多くの場合、目的の立体化学と収率を確保するために、有機溶媒、触媒、および特定の温度制御の使用を伴います .
(R)-EF-1520の工業的生産方法は、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成を伴う場合があります。 これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、クロマトグラフィーや結晶化などの高度な精製技術が含まれます .
3. 化学反応解析
(R)-EF-1520は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化でき、酸化誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元アナログの形成につながります。
置換: この化合物は、ハロゲンやアルキル化剤などの試薬を使用して、ベンゾオキサゾール環またはチオフェン環の官能基を他の基と置き換える置換反応を起こす可能性があります.
これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:パラジウム、白金)、および目的の変換を達成するための特定の温度と圧力制御が含まれます。 これらの反応から生成される主な生成物には、(R)-EF-1520のさまざまな酸化、還元、および置換誘導体があります .
準備方法
The synthesis of ®-EF-1520 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry and yield .
Industrial production methods for ®-EF-1520 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
®-EF-1520 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure controls to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-EF-1520 .
科学的研究の応用
(R)-EF-1520は、以下における応用について広範囲にわたって研究されています。
化学: リガンドとして、配位化学において金属と錯体を形成するために使用され、触媒的および電子的な特性について研究できます。
生物学: この化合物は、生物学的経路のモジュレーターとして潜在能力を示しており、細胞プロセスとシグナル伝達メカニズムの研究のための候補となっています。
医学: (R)-EF-1520は、神経伝達物質トランスポーターのモジュレーターとしての役割を含む、潜在的な治療効果について調査されています。これは、神経疾患の治療における意味を持つ可能性があります。
作用機序
(R)-EF-1520の作用機序には、神経伝達物質トランスポーターなどの特定の分子標的との相互作用が含まれます。神経伝達物質トランスポーターの活性を調節し、ガンマ-アミノ酪酸(GABA)などの神経伝達物質の再取り込みと放出に影響を与えます。 この調節は、さまざまなシグナル伝達経路と細胞プロセスに影響を与え、観察される生物学的効果につながります .
6. 類似の化合物との比較
(R)-EF-1520は、以下のような他の類似の化合物と比較することができます。
SLC6A1: 類似の生物活性と分子標的を共有するガンマ-アミノ酪酸トランスポーター.
SLC6A12: 比較可能な機能と用途を持つ別のガンマ-アミノ酪酸トランスポーター.
(R)-EF-1520の独自性は、その特定の化学構造とそれに起因する生物活性にあり、他の類似の化合物とは区別されます。 神経伝達物質トランスポーターを高特異的に調節する能力は、科学研究および潜在的な治療用途のための貴重な化合物となっています .
類似化合物との比較
®-EF-1520 can be compared with other similar compounds, such as:
SLC6A1: A gamma-aminobutyric acid transporter that shares similar biological activity and molecular targets.
SLC6A12: Another gamma-aminobutyric acid transporter with comparable functions and applications.
The uniqueness of ®-EF-1520 lies in its specific chemical structure and the resulting biological activity, which distinguishes it from other similar compounds. Its ability to modulate neurotransmitter transporters with high specificity makes it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C22H26N2O2S2 |
|---|---|
分子量 |
414.6 g/mol |
IUPAC名 |
(4R)-4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-14-9-12-27-20(14)16(21-15(2)10-13-28-21)6-5-11-24(3)17-7-4-8-18-19(17)22(25)23-26-18/h6,9-10,12-13,17H,4-5,7-8,11H2,1-3H3,(H,23,25)/t17-/m1/s1 |
InChIキー |
CUESOMOCKVRNIW-QGZVFWFLSA-N |
異性体SMILES |
CC1=C(SC=C1)C(=CCCN(C)[C@@H]2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C |
正規SMILES |
CC1=C(SC=C1)C(=CCCN(C)C2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
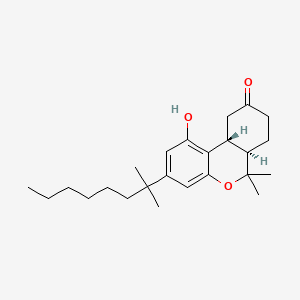
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
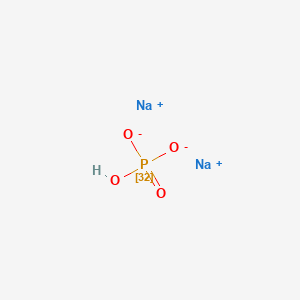
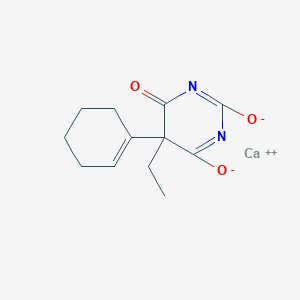

![(3R,6R,8S,9R,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774330.png)
![4-[4-(Ethylsulfonyl-(pyridin-3-ylmethyl)amino)phenoxy]benzamide](/img/structure/B10774335.png)
![1-Butyl-4-{3-fluoro-4-[(2-methylpyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B10774342.png)
![Doxacurium chloride [VANDF]](/img/structure/B10774347.png)
